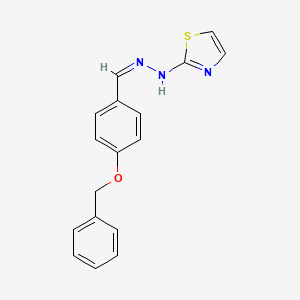
(Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole typically involves the condensation of a thiosemicarbazide derivative with an appropriate aldehyde or ketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as acetic acid or sodium hydroxide
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole would depend on its specific application. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or interfere with protein synthesis. Molecular targets could include enzymes or receptors involved in these processes.
相似化合物的比较
Similar Compounds
Thiazole: The parent compound, a simple heterocyclic ring containing sulfur and nitrogen.
Benzylidene Hydrazine: A related compound with a similar hydrazine linkage.
Benzyloxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
(Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole is unique due to the combination of its functional groups, which can impart specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a compound of interest for further research and development.
属性
分子式 |
C17H15N3OS |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15N3OS/c1-2-4-15(5-3-1)13-21-16-8-6-14(7-9-16)12-19-20-17-18-10-11-22-17/h1-12H,13H2,(H,18,20)/b19-12- |
InChI 键 |
KVOLIXXIIQMJHT-UNOMPAQXSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC3=NC=CS3 |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
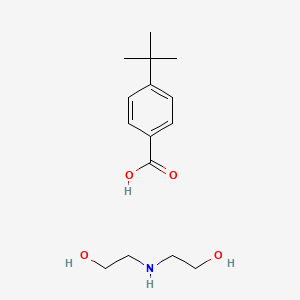
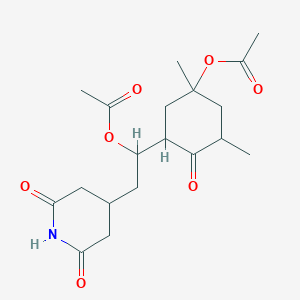
![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)


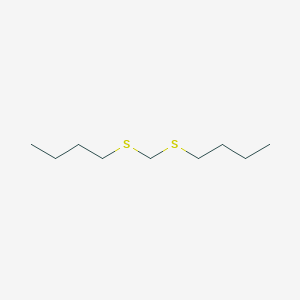

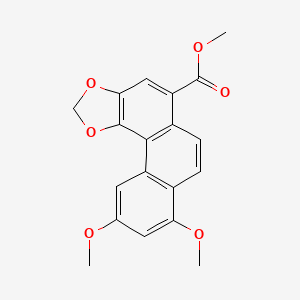
![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)

![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)

